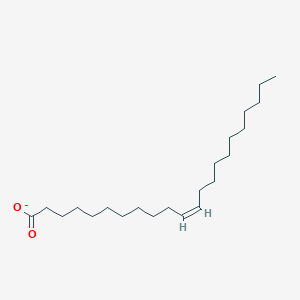![molecular formula C46H55ClN6O9 B1240289 2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride CAS No. 83514-22-1](/img/structure/B1240289.png)
2-Acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Acetyloxybenzoic acid; N-(4-ethoxyphenyl)acetamide; 2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol; 1,3,7-trimethylpurine-2,6-dione; hydrochloride” is a complex chemical entity composed of multiple functional groups and structural motifs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. For instance, the synthesis of N-(4-ethoxyphenyl)acetamide can be achieved through the reaction of 4-ethoxyaniline with acetic anhydride under acidic conditions . The preparation of 2-acetyloxybenzoic acid typically involves the acetylation of salicylic acid using acetic anhydride . The synthesis of 2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol can be carried out through a series of reactions including alkylation and reduction . The formation of 1,3,7-trimethylpurine-2,6-dione (caffeine) involves the methylation of xanthine .
Industrial Production Methods
Industrial production of these compounds often involves large-scale chemical reactions with optimized conditions to maximize yield and purity. For example, the industrial synthesis of 2-acetyloxybenzoic acid (aspirin) is performed using acetic anhydride and salicylic acid in the presence of a catalyst . Similarly, the production of N-(4-ethoxyphenyl)acetamide (phenacetin) involves the reaction of 4-ethoxyaniline with acetic anhydride .
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions including:
Oxidation: For example, the oxidation of N-(4-ethoxyphenyl)acetamide can be achieved using ceric ammonium nitrate.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ceric ammonium nitrate, and various reducing agents such as sodium borohydride .
Major Products
The major products formed from these reactions include acetylated derivatives, reduced amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of this compound involves multiple pathways:
2-Acetyloxybenzoic acid: Inhibits cyclooxygenase enzymes, reducing the production of prostaglandins and thereby alleviating pain and inflammation.
N-(4-ethoxyphenyl)acetamide: Acts on the sensory tracts of the spinal cord to provide analgesic effects.
1,3,7-trimethylpurine-2,6-dione: Acts as a central nervous system stimulant by inhibiting phosphodiesterase and increasing cyclic AMP levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaminophen: Similar to N-(4-ethoxyphenyl)acetamide but with a different safety profile.
Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) similar to 2-acetyloxybenzoic acid.
Theophylline: Similar to 1,3,7-trimethylpurine-2,6-dione but with different pharmacokinetics.
Uniqueness
The uniqueness of this compound lies in its multi-functional nature, combining properties of analgesics, anti-inflammatory agents, and central nervous system stimulants.
Eigenschaften
CAS-Nummer |
83514-22-1 |
|---|---|
Molekularformel |
C46H55ClN6O9 |
Molekulargewicht |
871.4 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl-[(E)-3-phenylprop-2-enyl]amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C19H23NO.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h3-14,16,19,21H,15H2,1-2H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H/b12-9+;;;; |
InChI-Schlüssel |
GXVYKGFDXIZMAF-CAKSNXNRSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Synonyme |
Midol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,7-Dimethyl-7-(4-methylpent-3-enyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B1240211.png)

![1-acetyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240216.png)
![4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1240219.png)




![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)


